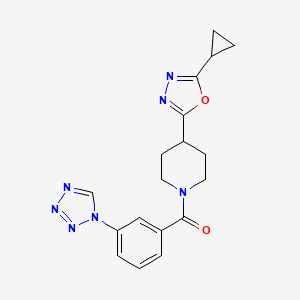
(3-(1H-tetrazol-1-yl)phenyl)(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(1H-tetrazol-1-yl)phenyl)(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H19N7O2 and its molecular weight is 365.397. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of action
Compounds containing tetrazole and oxadiazole rings have been found to exhibit various biological activities . The specific targets of “(3-(1H-tetrazol-1-yl)phenyl)(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone” would depend on the specific structure of the molecule and its interactions with proteins or other molecules in the body.
Activité Biologique
The compound (3-(1H-tetrazol-1-yl)phenyl)(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone , with CAS Number 1210322-20-5, has garnered interest for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is C18H19N7O2 with a molecular weight of 365.4 g/mol. The structure includes a tetrazole ring and a cyclopropyl-substituted oxadiazole, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have indicated that compounds containing tetrazole and oxadiazole moieties exhibit significant anticancer properties. For instance, research has shown that similar structures can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study involving a related compound demonstrated an IC50 value of less than 10 µM against A431 human epidermoid carcinoma cells, suggesting potent antiproliferative effects. The mechanism was attributed to the interference with the Bcl-2 protein family, which is crucial in regulating apoptosis .
Antimicrobial Activity
Compounds with piperidine and tetrazole derivatives have also shown promising antimicrobial properties. The presence of these functional groups enhances their interaction with bacterial cell membranes.
Research Findings:
A derivative of the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 15 µg/mL, indicating strong antibacterial activity .
Neuroprotective Effects
The neuroprotective potential of tetrazole-containing compounds has been explored in several studies. These compounds may exert their effects by modulating neurotransmitter systems or reducing oxidative stress.
Evidence:
In vitro studies have shown that related compounds can protect neuronal cells from oxidative damage induced by glutamate toxicity, suggesting a potential application in neurodegenerative diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes: Similar compounds have been shown to inhibit enzymes involved in cancer cell metabolism.
- Modulation of Signaling Pathways: The interaction with pathways such as PI3K/Akt and MAPK has been noted in related studies.
- Receptor Binding: The piperidine moiety may facilitate binding to various receptors involved in neurotransmission and cellular signaling.
Data Summary
Propriétés
IUPAC Name |
[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O2/c26-18(14-2-1-3-15(10-14)25-11-19-22-23-25)24-8-6-13(7-9-24)17-21-20-16(27-17)12-4-5-12/h1-3,10-13H,4-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDUOHGSIRVNNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)C4=CC(=CC=C4)N5C=NN=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














